In-depth Structural Analysis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
In-depth Structural Analysis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a bicyclic diketone commonly known as the (S)-(+)-Hajos-Parrish ketone, is a pivotal chiral building block in organic synthesis. Its rigid, stereochemically defined structure has made it an invaluable starting material for the enantioselective total synthesis of a wide array of complex natural products, particularly steroids, terpenoids, and other biologically active molecules. This guide provides a comprehensive structural analysis of this key synthetic intermediate, detailing its spectroscopic characteristics and the experimental protocols for its synthesis and characterization.
Core Molecular Structure
The fundamental structure of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione consists of a fused cyclopentane and cyclohexene ring system. A quaternary chiral center at the 7a position, bearing a methyl group, defines the molecule's absolute stereochemistry as (S). The structure features two ketone functional groups: one at the C1 position within the five-membered ring and an α,β-unsaturated ketone at the C5 position in the six-membered ring.
Molecular Formula: C₁₀H₁₂O₂
Molecular Weight: 164.20 g/mol
CAS Number: 17553-86-5
Spectroscopic Data for Structural Elucidation
The structural confirmation and analysis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon and hydrogen framework of the molecule.
The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 5.97 | broad s | 1H | Vinylic H (C4-H) |
| 1.31 | s | 3H | 7a-CH₃ |
Note: A complete, detailed ¹H NMR spectrum with coupling constants and assignments for all protons is not consistently available in the public domain. The provided data is based on the original synthesis report.[1]
The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 217.5 | C1 (Ketone) |
| 197.8 | C5 (α,β-Unsaturated Ketone) |
| 166.5 | C3a |
| 128.5 | C4 |
| 50.1 | C7a |
| 38.4 | C7 |
| 32.5 | C2 |
| 31.0 | C6 |
| 23.0 | C3 |
| 21.8 | 7a-CH₃ |
Note: The 13C NMR data is sourced from the SpectraBase database. Assignments are based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong absorption bands corresponding to the carbonyl groups.
| Frequency (cm⁻¹) | Functional Group Assignment |
| 1746 | C=O stretch (Saturated ketone, C1) |
| 1665 | C=O stretch (α,β-Unsaturated ketone, C5) |
Data sourced from the original Organic Syntheses procedure.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular weight of the compound.
Expected Fragmentation Patterns:
Experimental Protocols
The primary method for the asymmetric synthesis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is the Hajos-Parrish-Eder-Sauer-Wiechert reaction, a proline-catalyzed intramolecular aldol condensation.[2]
Synthesis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
A detailed and reliable experimental protocol is provided in Organic Syntheses.[1] The key steps are outlined below.
Workflow for the Synthesis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Caption: Synthetic workflow for the Hajos-Parrish-Eder-Sauer-Wiechert reaction.
Materials and Reagents:
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2-Methyl-1,3-cyclopentanedione
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Methyl vinyl ketone
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Glacial acetic acid
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(S)-(-)-Proline
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N,N-Dimethylformamide (DMF)
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Concentrated sulfuric acid
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Dichloromethane
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Sodium sulfate
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Ethyl acetate
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Ether
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Hexanes
Procedure:
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Formation of the Triketone: 2-Methyl-1,3-cyclopentanedione is reacted with methyl vinyl ketone in a mixture of water and acetic acid. The reaction is heated, and upon completion, the triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, is extracted with dichloromethane, dried, and the solvent is removed.[1]
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Asymmetric Aldol Cyclization: The crude triketone is dissolved in DMF, and a catalytic amount of (S)-(-)-proline is added. The mixture is stirred at a controlled temperature (15-16 °C) to facilitate the enantioselective intramolecular aldol condensation to form the intermediate ketol.[1]
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Dehydration: The intermediate ketol is then dehydrated by the addition of a solution of concentrated sulfuric acid in DMF and heating the reaction mixture. This step yields the final α,β-unsaturated ketone product.[1]
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Purification: The final product is purified by a combination of extraction, column chromatography, and recrystallization from a mixture of ether and hexanes to yield a white to slightly yellowish crystalline solid.[1]
Spectroscopic Characterization Protocol
Logical Workflow for Structural Analysis
Caption: Workflow for the spectroscopic characterization of the title compound.
Instrumentation:
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NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural analysis.
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IR Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
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Mass Spectrometer: A mass spectrometer capable of electron ionization (EI).
Sample Preparation:
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NMR: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
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IR: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent (e.g., CHCl₃).
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MS: The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC).
Data Acquisition and Analysis:
Standard acquisition parameters are used for each spectroscopic technique. The resulting spectra are then analyzed to assign the observed signals to the specific atoms and functional groups within the molecule, as detailed in the "Spectroscopic Data" section. Comparison of the acquired data with literature values confirms the identity and purity of the synthesized compound.
Applications in Drug Development and Research
(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is not typically used as a therapeutic agent itself. Instead, its significance lies in its role as a versatile chiral precursor for the synthesis of more complex molecules with potential pharmaceutical applications. Its rigid bicyclic core provides a stereochemically defined scaffold upon which further chemical transformations can be performed to build up the intricate structures of natural products and their analogs. This allows researchers to access enantiomerically pure compounds for biological evaluation, which is a critical aspect of modern drug discovery and development.
Conclusion
The structural analysis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is well-established through a combination of NMR and IR spectroscopy, with its synthesis reliably achieved via the Hajos-Parrish-Eder-Sauer-Wiechert reaction. The comprehensive spectroscopic data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and development of chiral pharmaceuticals and other complex organic molecules. The continued application of this key building block underscores its importance in the field of asymmetric synthesis.
